molecular formula C7H7BrN2O B13951264 1-(2-Aminopyridin-3-yl)-2-bromoethan-1-one CAS No. 408326-55-6

1-(2-Aminopyridin-3-yl)-2-bromoethan-1-one

Cat. No.: B13951264
CAS No.: 408326-55-6
M. Wt: 215.05 g/mol
InChI Key: HJPUZBPHGXHGHO-UHFFFAOYSA-N
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Description

1-(2-Aminopyridin-3-yl)-2-bromoethan-1-one is a compound that belongs to the class of bromoketones and aminopyridines It is characterized by the presence of a bromine atom attached to an ethanone group, which is further connected to a pyridine ring substituted with an amino group

Preparation Methods

The synthesis of 1-(2-Aminopyridin-3-yl)-2-bromoethan-1-one typically involves the reaction between 2-aminopyridine and an α-bromoketone. One common method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote the reaction under mild and metal-free conditions . Another approach involves the use of ethyl acetate as a solvent, where the reaction proceeds via a one-pot tandem cyclization/bromination process . Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for scalability and efficiency.

Chemical Reactions Analysis

1-(2-Aminopyridin-3-yl)-2-bromoethan-1-one undergoes various types of chemical reactions, including:

Common reagents used in these reactions include iodine (I2), tert-butyl hydroperoxide (TBHP), and other nucleophiles. The major products formed from these reactions include N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines .

Mechanism of Action

The mechanism of action of 1-(2-Aminopyridin-3-yl)-2-bromoethan-1-one and its derivatives involves interactions with various molecular targets and pathways. For example, the compound can act as a pharmacophore, binding to specific receptors or enzymes and modulating their activity . The exact mechanism depends on the specific derivative and its target, but common pathways include inhibition of enzyme activity and modulation of signal transduction pathways.

Comparison with Similar Compounds

1-(2-Aminopyridin-3-yl)-2-bromoethan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its versatile reactivity and the ability to form a wide range of derivatives with diverse applications.

Properties

CAS No.

408326-55-6

Molecular Formula

C7H7BrN2O

Molecular Weight

215.05 g/mol

IUPAC Name

1-(2-aminopyridin-3-yl)-2-bromoethanone

InChI

InChI=1S/C7H7BrN2O/c8-4-6(11)5-2-1-3-10-7(5)9/h1-3H,4H2,(H2,9,10)

InChI Key

HJPUZBPHGXHGHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)N)C(=O)CBr

Origin of Product

United States

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